N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)isonicotinamide, also known as HMN-176, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the family of isonicotinamide derivatives and has been studied extensively for its mechanism of action and physiological effects.
Wirkmechanismus
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)isonicotinamide involves the inhibition of the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which plays a crucial role in the regulation of cellular metabolism and energy production. By inhibiting NAMPT, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)isonicotinamide disrupts the metabolic pathways of cancer cells, leading to their death. Additionally, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)isonicotinamide has been shown to activate the sirtuin pathway, which plays a crucial role in regulating cellular aging and stress response.
Biochemical and Physiological Effects:
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)isonicotinamide has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, improvement of cognitive function, and reduction of neuroinflammation. Additionally, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)isonicotinamide has been shown to increase cellular metabolism and energy production, leading to improved overall cellular health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)isonicotinamide in lab experiments is its specificity towards NAMPT, which allows for precise targeting of cancer cells and other disease-related pathways. Additionally, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)isonicotinamide has been shown to have low toxicity and good bioavailability, making it a promising candidate for further drug development. However, one limitation of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)isonicotinamide in lab experiments is its high cost and complex synthesis method, which may limit its accessibility for some researchers.
Zukünftige Richtungen
There are several future directions for research on N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)isonicotinamide, including further studies on its mechanism of action, optimization of its synthesis method, and development of more efficient drug delivery methods. Additionally, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)isonicotinamide has shown promising results in combination with other anti-cancer agents, and further studies on its potential synergistic effects may lead to more effective cancer treatments. Overall, the potential therapeutic applications of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)isonicotinamide make it a promising candidate for further scientific research.
Synthesemethoden
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)isonicotinamide involves a multi-step process that includes the reaction of 2-hydroxy-6-methylquinoline with o-toluidine, followed by the reaction of the resulting compound with isonicotinoyl chloride. The final product is then purified through recrystallization to obtain pure N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)isonicotinamide.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)isonicotinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)isonicotinamide has shown promising results as a potential anti-cancer agent by inhibiting the growth and proliferation of cancer cells. In Alzheimer's and Parkinson's disease research, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)isonicotinamide has been shown to improve cognitive function and reduce neuroinflammation.
Eigenschaften
IUPAC Name |
N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-16-7-8-21-19(13-16)14-20(23(28)26-21)15-27(22-6-4-3-5-17(22)2)24(29)18-9-11-25-12-10-18/h3-14H,15H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFUFFZSCPUBRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC=C3C)C(=O)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(2-methylphenyl)pyridine-4-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.